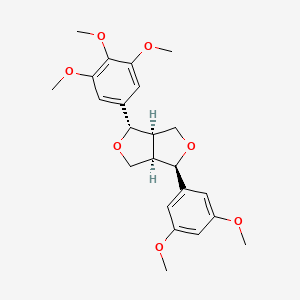

epimagnolin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,3aR,6S,6aR)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-24-15-6-13(7-16(10-15)25-2)21-17-11-30-22(18(17)12-29-21)14-8-19(26-3)23(28-5)20(9-14)27-4/h6-10,17-18,21-22H,11-12H2,1-5H3/t17-,18-,21-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZKTJXOROSTPI-YHDSQAASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Epimagnolin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimagnolin B is a naturally occurring furofuran lignan that has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and the experimental protocols for its isolation and characterization. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Magnolia genus. The primary and most cited source for the isolation of this compound is the flower buds of Magnolia fargesii , a species used in traditional medicine. Research has also identified its presence in other related species, including Magnolia denudata and Magnolia biondii. Additionally, this compound has been reported in plants outside the Magnoliaceae family, such as in the roots of Bupleurum scorzonerifolium.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway , a major route for the synthesis of a wide variety of plant secondary metabolites. The core structure of this compound, a furofuran lignan, is derived from the oxidative dimerization of two coniferyl alcohol units.

The key steps in the proposed biosynthetic pathway are:

-

Shikimate Pathway: The pathway begins with the biosynthesis of the aromatic amino acid L-phenylalanine from primary metabolites.

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid, which then undergoes a series of hydroxylation and methylation reactions to yield ferulic acid. Ferulic acid is subsequently reduced to form the key precursor, coniferyl alcohol .

-

Oxidative Dimerization: Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction, mediated by laccases and dirigent proteins, to form the furofuran lignan skeleton. This initial product is (+)-pinoresinol.

-

Tailoring Reactions: Following the formation of the basic furofuran ring system, a series of enzymatic modifications, such as demethylation, methylation, and hydroxylation, are believed to occur to yield the final structure of this compound. The exact sequence and enzymes involved in these final tailoring steps for this compound are still under investigation.

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Magnolia fargesii

The following protocol is based on the methodology described by Baek et al. (2009) for the isolation of this compound from the flower buds of Magnolia fargesii.

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered flower buds of Magnolia fargesii are extracted repeatedly with methanol at room temperature.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is primarily found in the chloroform-soluble fraction.

-

Chromatographic Separation: The chloroform fraction is subjected to column chromatography on a silica gel stationary phase, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound are further purified using reversed-phase (RP-18) column chromatography with a methanol-water gradient.

-

Final Purification: The final purification is typically achieved by recrystallization to yield pure this compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity between protons and carbons, confirming the furofuran lignan structure and the substitution pattern on the aromatic rings.

Quantitative Data

Table 1: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 500 MHz) δ ppm | ¹³C NMR (CDCl₃, 125 MHz) δ ppm |

| 6.89 (1H, d, J=1.9 Hz, H-2') | 148.9 (C-4) |

| 6.84 (1H, d, J=8.1 Hz, H-5') | 148.2 (C-3') |

| 6.78 (1H, dd, J=8.1, 1.9 Hz, H-6') | 147.9 (C-3) |

| 6.75 (1H, br s, H-2) | 144.3 (C-4') |

| 6.73 (1H, br d, J=8.0 Hz, H-5) | 134.1 (C-1) |

| 6.71 (1H, dd, J=8.0, 1.8 Hz, H-6) | 132.8 (C-1') |

| 4.75 (1H, d, J=4.9 Hz, H-7) | 119.2 (C-6') |

| 4.28 (1H, d, J=6.8 Hz, H-7') | 118.5 (C-6) |

| 3.90 (3H, s, OMe) | 111.1 (C-5) |

| 3.89 (3H, s, OMe) | 110.8 (C-5') |

| 3.88 (3H, s, OMe) | 109.4 (C-2) |

| 3.87 (3H, s, OMe) | 108.5 (C-2') |

| 3.85 (1H, m, H-9a) | 87.9 (C-7') |

| 3.41 (1H, m, H-9'a) | 82.1 (C-7) |

| 3.09 (1H, m, H-8) | 72.5 (C-9) |

| 2.91 (1H, m, H-8') | 71.8 (C-9') |

| - | 56.1 (OMe x4) |

| - | 54.3 (C-8) |

| - | 50.1 (C-8') |

Data compiled from published literature.

Table 2: Bioactivity Data for this compound

| Activity | Assay | Cell Line | IC₅₀ Value (µM) | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 11.2 | Baek et al., 2009 |

Conclusion

This compound is a furofuran lignan with significant biological activity, originating from the phenylpropanoid pathway in various plant species, most notably Magnolia fargesii. Its isolation involves standard natural product chemistry techniques, and its structure has been well-characterized by modern spectroscopic methods. The available quantitative data on its bioactivity, particularly its anti-inflammatory effects, underscore its potential as a lead compound for drug development. This guide provides a foundational resource for researchers interested in the further investigation and potential applications of this compound.

The Discovery and Isolation of Epimagnolin B from Magnolia fargesii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of epimagnolin B, a bioactive lignan found in the flower buds of Magnolia fargesii. This document details the experimental protocols for its extraction and purification, presents its spectroscopic data for identification, and illustrates its known mechanism of action through relevant signaling pathways.

Introduction

Magnolia fargesii, commonly known as the Farges' magnolia, is a plant species whose flower buds, referred to as "Xinyi" in traditional Chinese medicine, have been utilized for their anti-inflammatory properties. Phytochemical investigations have revealed that these flower buds are a rich source of various bioactive compounds, including lignans. Among these, this compound has been identified as a noteworthy constituent with potential therapeutic applications. Lignans isolated from Magnolia fargesii have been shown to possess anti-inflammatory and other biological activities, making them promising candidates for drug discovery and development.

Experimental Protocols

The isolation of this compound from Magnolia fargesii is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of lignans from Magnolia species.

Plant Material and Extraction

-

Plant Material : Dried flower buds of Magnolia fargesii are used as the starting material.

-

Extraction :

-

The dried flower buds are powdered.

-

The powdered material is extracted with methanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation

The crude methanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in water.

-

The aqueous suspension is successively partitioned with solvents of increasing polarity:

-

n-hexane

-

Chloroform (CHCl₃)

-

n-butanol

-

-

The resulting fractions (n-hexane, chloroform, n-butanol, and aqueous) are concentrated. The chloroform-soluble fraction is typically enriched in lignans, including this compound.[1]

Chromatographic Purification

The chloroform fraction is further purified using a combination of chromatographic techniques. A bioassay-guided approach can be employed to track the active compounds throughout the purification process.

-

Silica Gel Column Chromatography :

-

The chloroform fraction is loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography :

-

Fractions enriched with this compound are further purified on a Sephadex LH-20 column using a suitable solvent system, such as methanol, to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Final purification is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

Data Presentation

Spectroscopic Data for this compound

The structural elucidation of this compound is accomplished through the analysis of its spectroscopic data.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃) | Specific chemical shifts (δ) and coupling constants (J) would be listed here. |

| ¹³C NMR (CDCl₃) | Specific chemical shifts (δ) would be listed here. |

| Mass Spectrometry (MS) | The mass-to-charge ratio (m/z) of the molecular ion and key fragments would be presented here. |

Note: Specific NMR and MS data for this compound were not explicitly available in the searched literature. The table is a template for the required data.

Quantitative Data

| Isolation Step | Yield/Purity |

| Crude Methanol Extract | e.g., X% of dried plant material |

| Chloroform Fraction | e.g., Y% of crude extract |

| Silica Gel Chromatography Fraction | Purity estimate by TLC/HPLC |

| Final Purified this compound | Final yield (mg) and purity (>95% by HPLC) |

Note: Specific quantitative yield and purity data for the isolation of this compound from Magnolia fargesii were not available in the searched literature. The table serves as a template.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] Lignans from Magnolia fargesii have also been reported to suppress the ERK and Akt signaling pathways.[1]

Conclusion

This compound, a lignan isolated from the flower buds of Magnolia fargesii, demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. The detailed protocols provided in this guide offer a framework for the consistent isolation and purification of this promising natural product. Further research into the quantitative yields, optimization of the isolation process, and complete spectroscopic characterization will be crucial for advancing the development of this compound as a potential therapeutic agent. The elucidation of its interactions with other cellular signaling pathways, such as the ERK and Akt pathways, will also provide a more comprehensive understanding of its biological activity.

References

An In-depth Technical Guide to Epimagnolin A: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimagnolin A is a naturally occurring lignan found in the flower buds of plants from the Magnolia genus, such as Magnolia fargesii. Lignans are a class of polyphenolic compounds known for their diverse biological activities. Epimagnolin A, a stereoisomer of magnolin, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of Epimagnolin A, with a focus on its role as an inhibitor of the mTOR signaling pathway.

Chemical Structure and Stereochemistry

Epimagnolin A is a furofuran lignan characterized by a central tetrahydrofuran ring system. Its chemical formula is C₂₃H₂₈O₇, and it has a molecular weight of 416.47 g/mol . The precise arrangement of its atoms, including the orientation of its substituents in three-dimensional space, is crucial to its biological function.

The stereochemistry of (+)-Epimagnolin A has been determined and is formally described by its IUPAC name: (3R,3aS,6S,6aS)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)tetrahydrofuro[3,4-c]furan . This nomenclature delineates the specific spatial orientation at the four chiral centers within the molecule.

Table 1: Chemical and Physical Properties of Epimagnolin A

| Property | Value |

| Molecular Formula | C₂₃H₂₈O₇ |

| Molecular Weight | 416.47 g/mol |

| IUPAC Name | (3R,3aS,6S,6aS)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)tetrahydrofuro[3,4-c]furan |

| PubChem CID | 13889713 |

Spectroscopic Data

Experimental Protocols

Isolation of Epimagnolin A from Magnolia fargesii Flower Buds[1]

This protocol describes a general procedure for the isolation of Epimagnolin A from its natural source.

1. Extraction:

-

Dried and powdered flower buds of Magnolia fargesii (17.5 kg) are extracted three times with 95% ethanol (60 L) under reflux conditions for 2 hours at 80°C for each extraction.

-

The combined ethanol extracts are evaporated under reduced pressure to yield a crude extract.

2. Partitioning:

-

The crude extract is suspended in water (20 L) and successively partitioned with petroleum ether (3 x 20 L) and ethyl acetate (3 x 20 L).

3. Column Chromatography:

-

The ethyl acetate extract (1 kg) is subjected to MCI gel column chromatography.

-

The column is eluted with a gradient of ethanol in water (from 10% to 90% ethanol) to yield several fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

4. Further Purification:

-

Fractions exhibiting antiallergic activity (in the original study, fractions E5-E6) are selected for further purification.

-

These active fractions are subjected to Sephadex LH-20 column chromatography, eluting with methanol, to yield purified compounds, including Epimagnolin B (a synonym used in this specific paper for what is more commonly referred to as Epimagnolin A).

Total Synthesis of (±)-Epimagnolin A

The total synthesis of racemic Epimagnolin A provides an alternative to its isolation from natural sources and allows for the generation of analogs for structure-activity relationship studies. The following is a summarized workflow based on a published total synthesis. For detailed reaction conditions, reagent quantities, and spectroscopic data of intermediates, it is essential to consult the primary literature.

Caption: Synthetic workflow for (±)-Epimagnolin A.

Biological Activity: Inhibition of the mTOR Signaling Pathway

A significant body of research has focused on the ability of Epimagnolin A to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers.

Epimagnolin A has been shown to be an ATP-competitive inhibitor of mTOR kinase.[1] This means that it binds to the ATP-binding pocket of the mTOR enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition affects both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a cascade of downstream effects.

Mechanism of mTOR Inhibition by Epimagnolin A

Caption: Epimagnolin A inhibits mTORC1 and mTORC2 signaling.

Signaling Pathway Description: Upstream signals, such as growth factors and nutrients, typically activate the PI3K/Akt/mTOR pathway. Growth factors activate PI3K, which in turn activates Akt. Akt can then activate mTORC1. Nutrients, particularly amino acids, also signal to activate mTORC1. mTORC2 is also activated by growth factor signaling and, in a feedback loop, activates Akt.

Epimagnolin A directly inhibits the kinase activity of both mTORC1 and mTORC2 by competing with ATP.[1] The inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors, p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4] This leads to a decrease in protein synthesis and, consequently, an inhibition of cell growth and proliferation. The inhibition of mTORC2 by Epimagnolin A disrupts the activation of Akt, which promotes cell survival.[5] Therefore, by inhibiting both arms of the mTOR pathway, Epimagnolin A can effectively suppress cancer cell growth and survival.

Conclusion

Epimagnolin A is a promising natural product with a well-defined chemical structure and stereochemistry. Its ability to act as a dual mTORC1 and mTORC2 inhibitor makes it a compelling candidate for further investigation in the development of novel anticancer therapies. This technical guide provides a foundational understanding of Epimagnolin A for researchers and drug development professionals, summarizing the current knowledge of its chemical properties and biological mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including detailed preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Epimagnolin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans, a diverse class of phenylpropanoid dimers found in plants, exhibit a wide range of biological activities, making them of significant interest for drug development and human health. Epimagnolin B, a furofuran lignan, has garnered attention for its potential pharmacological properties. However, its biosynthetic pathway in plants has not been fully elucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of general lignan biosynthesis. It details the enzymatic steps from the primary precursor, L-phenylalanine, to the core lignan intermediate, pinoresinol, and proposes the subsequent hydroxylation and methylation reactions likely involved in the formation of this compound. This document is intended to serve as a foundational resource for researchers seeking to understand and potentially engineer the production of this promising bioactive compound.

Introduction to Lignan Biosynthesis

Lignans are synthesized via the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the primary building blocks of both lignins and lignans. The stereospecific coupling of two monolignol units, mediated by dirigent proteins, is the committed step in lignan biosynthesis, leading to the formation of the simplest lignan, pinoresinol.[1] From this central intermediate, a cascade of enzymatic modifications, including reductions, hydroxylations, and methylations, generates the vast structural diversity observed in the lignan family.

The Putative Biosynthesis Pathway of this compound

While the complete biosynthetic pathway of this compound has not been experimentally verified, a putative pathway can be constructed based on the well-characterized steps of general lignan biosynthesis and the chemical structure of this compound. The proposed pathway is divided into two main stages: the formation of the central lignan precursor, (+)-pinoresinol, and the subsequent decorative modifications leading to this compound.

Stage 1: Biosynthesis of the Furofuran Core from L-Phenylalanine

The initial steps of the pathway, leading to the formation of the monolignol coniferyl alcohol, are well-established components of the general phenylpropanoid pathway.

-

Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.[2]

-

Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is activated by the addition of coenzyme A, forming p-coumaroyl-CoA. This step is mediated by 4-Coumarate:CoA ligase (4CL) .

-

Reduction to Coniferyl Aldehyde: p-Coumaroyl-CoA is subsequently reduced to coniferaldehyde. This two-step reduction is catalyzed by Cinnamoyl-CoA Reductase (CCR) .

-

Formation of Coniferyl Alcohol: Finally, coniferaldehyde is reduced to coniferyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

-

Stereospecific Coupling to (+)-Pinoresinol: Two molecules of coniferyl alcohol undergo stereospecific coupling to form the furofuran lignan (+)-pinoresinol. This crucial step is directed by a Dirigent Protein (DIR) , which ensures the correct stereochemistry of the resulting lignan.[1]

Figure 1: Biosynthesis of (+)-Pinoresinol.

Stage 2: Proposed Modifications to Form this compound

The conversion of (+)-pinoresinol to this compound is hypothesized to involve a series of hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, respectively. The precise order of these reactions is currently unknown.

Based on the structure of this compound, which contains a 3,4,5-trimethoxyphenyl group and a 3,4-dimethoxyphenyl group, the following modifications of the two aromatic rings of pinoresinol are proposed:

-

Ring A (leading to the 3,4,5-trimethoxyphenyl group):

-

Hydroxylation at C5': A cytochrome P450 monooxygenase (CYP) is proposed to hydroxylate the C5' position of one of the guaiacyl units of pinoresinol.

-

O-methylation at C5': The newly introduced hydroxyl group is then methylated by an O-methyltransferase (OMT) , using S-adenosyl methionine (SAM) as the methyl donor.

-

-

Ring B (leading to the 3,4-dimethoxyphenyl group): The guaiacyl unit of pinoresinol already possesses the 3-methoxy-4-hydroxy substitution pattern that, after methylation, will form the 3,4-dimethoxyphenyl group.

-

Final Methylations: The remaining free hydroxyl groups on both aromatic rings are subsequently methylated by one or more O-methyltransferases (OMTs) to yield this compound.

Figure 2: Proposed pathway from Pinoresinol to this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not currently available in the scientific literature. However, data from studies on related lignan biosynthetic pathways can provide valuable context for researchers.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Plant Source | Reference |

| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | 1.8 | 13.5 | Forsythia intermedia | (Dinkova-Kostova et al., 1996) |

| Pinoresinol-Lariciresinol Reductase (PLR) | (-)-Pinoresinol | 3.2 | 10.8 | Linum usitatissimum | (Ford et al., 2006) |

| Matairesinol O-methyltransferase (MOMT) | Matairesinol | 23.5 | 0.43 | Carthamus tinctorius | (Umezawa et al., 2013) |

Table 1: Representative Kinetic Data for Enzymes in Lignan Biosynthesis.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway have not been published. The following provides a generalized workflow and methodologies commonly employed in the study of plant secondary metabolite biosynthesis, which can be adapted for investigating this compound.

General Experimental Workflow

Figure 3: General workflow for pathway elucidation.

Methodologies

-

Metabolite Extraction and Analysis:

-

Protocol: Plant tissues are ground in liquid nitrogen and extracted with a suitable solvent (e.g., methanol or ethyl acetate). The extract is then filtered, concentrated, and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for the identification and quantification of this compound and potential intermediates.

-

-

Enzyme Assays:

-

Protocol: Crude protein extracts from plant tissues are incubated with a putative substrate (e.g., pinoresinol) and necessary co-factors (e.g., NADPH for reductases, SAM for OMTs). The reaction products are then extracted and analyzed by LC-MS to detect the formation of the expected product.

-

-

Transcriptome Analysis:

-

Protocol: RNA is extracted from plant tissues known to produce this compound. RNA-sequencing (RNA-Seq) is performed to identify transcripts that are highly expressed in these tissues. Candidate genes for cytochrome P450s and O-methyltransferases are identified based on sequence homology to known enzymes in lignan biosynthesis.

-

-

Heterologous Expression and Functional Characterization:

-

Protocol: Candidate genes are cloned into an expression vector and expressed in a heterologous host, such as E. coli or yeast. The recombinant proteins are purified and their enzymatic activity is tested using the putative substrates and co-factors to confirm their role in the biosynthetic pathway.

-

Conclusion and Future Perspectives

This guide outlines the putative biosynthetic pathway of this compound based on the current understanding of lignan biosynthesis in plants. While the initial steps leading to the formation of the furofuran core are well-established, the subsequent decorative steps are proposed based on chemical logic and known enzymatic reactions in related pathways. Further research, including the identification and characterization of the specific cytochrome P450s and O-methyltransferases involved, is necessary to fully elucidate the complete biosynthetic pathway of this promising bioactive compound. The application of modern techniques such as transcriptomics, proteomics, and metabolomics, combined with traditional biochemical approaches, will be instrumental in achieving this goal. A complete understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up avenues for its biotechnological production through metabolic engineering.

References

Epimagnolin B: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimagnolin B, a lignan belonging to the tetrahydrofuranoid class, has garnered significant interest within the scientific community for its potential pharmacological activities. As a stereoisomer of magnolin, its distinct spatial arrangement of atoms may confer unique biological properties, making it a compound of interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in those sources, and detailed methodologies for its extraction, isolation, and quantification.

Natural Sources and Abundance

This compound is primarily found in the plant kingdom, with notable concentrations in species of the Magnolia and Bupleurum genera.

Magnolia Species: The Primary Source

The most significant natural source of this compound is "Shin-Yi," the traditional Chinese medicine name for the dried flower buds of various Magnolia species. These include, but are not limited to, Magnolia biondii, Magnolia denudata, Magnolia fargesii, and Magnolia sprengeri. Research indicates that this compound is one of the major bioactive lignans present in Shin-Yi.

While specific quantitative data for this compound is still emerging, studies on the closely related isomer, epimagnolin A, in Magnolia biondii flower buds have reported concentrations ranging from 0.91% to 2.47% of the dry weight . The abundance of these lignans can fluctuate based on the specific Magnolia species, the developmental stage of the flower buds at harvest, and the geographical origin of the plant material.

Table 1: Natural Sources and Reported Abundance of Epimagnolin Isomers

| Plant Species | Plant Part | Compound | Abundance (% of Dry Weight) |

| Magnolia biondii | Flower Buds | Epimagnolin A | 0.91 - 2.47% |

| Magnolia fargesii | Flower Buds | This compound | Major lignan component (quantitative data not specified in reviewed literature) |

| Bupleurum scorzonerifolium | Roots | Epimagnolin | More abundant than in B. chinense (quantitative data not specified in reviewed literature) |

Bupleurum scorzonerifolium: An Alternative Source

Preliminary studies have also identified the presence of epimagnolin in the roots of Bupleurum scorzonerifolium. While quantitative data is not yet available, it has been noted that the roots of B. scorzonerifolium contain a higher abundance of epimagnolin compared to the roots of a related species, Bupleurum chinense. This suggests that B. scorzonerifolium could be a viable alternative or secondary source for this compound.

Experimental Protocols

Extraction of this compound from Magnolia Flower Buds

The following protocol outlines a common method for the extraction of lignans, including this compound, from Magnolia flower buds.

Materials:

-

Dried flower buds of Magnolia sp. (e.g., Magnolia fargesii)

-

Methanol (MeOH)

-

n-hexane

-

Chloroform (CHCl₃)

-

n-butanol (n-BuOH)

-

Distilled water (H₂O)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Grinding: Grind the dried flower buds of Magnolia sp. into a fine powder.

-

Methanol Extraction: Macerate the powdered plant material with methanol at room temperature. Perform this extraction three times to ensure maximum yield.

-

Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a solid extract.

-

Solvent Partitioning:

-

Suspend the solid extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

First, partition with n-hexane to remove nonpolar compounds.

-

Next, partition the aqueous layer with chloroform. The chloroform fraction will contain lignans like this compound.

-

Subsequently, partition the remaining aqueous layer with n-butanol.

-

-

-

Fraction Collection: Collect the chloroform-soluble fraction, which is enriched with this compound and other lignans.

-

Drying: Evaporate the chloroform to dryness to obtain the crude lignan extract.

Epimagnolin B: A Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimagnolin B, a lignan compound, has emerged as a molecule of interest in oncology research due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell models. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning this compound's anticancer activity. The primary mechanism involves the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This inhibition leads to downstream effects, including cell cycle arrest at the G1/S transition and the induction of apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for key assays used to elucidate its mechanism of action.

Introduction

The search for novel, effective, and less toxic cancer therapeutics has led to the exploration of natural compounds with anticancer properties. This compound, a bioactive lignan, has shown promise in preclinical studies. Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide provides an in-depth analysis of the molecular pathways targeted by this compound in cancer cells.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The central mechanism of this compound's anticancer activity is the suppression of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is frequently hyperactivated in a wide range of human cancers and plays a pivotal role in promoting cell proliferation, survival, and resistance to apoptosis.

This compound has been shown to directly target and inhibit the kinase activity of mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2[1]. By inhibiting mTOR, this compound disrupts the phosphorylation of key downstream effectors, including Akt and p70S6K[2]. Notably, studies have indicated that this compound's inhibitory action is specific to the mTOR/Akt pathway, with no significant effect on the mitogen-activated protein kinase (MAPK) signaling pathway[3].

Figure 1: Simplified signaling pathway of this compound's inhibitory action on the mTOR pathway.

Downstream Effects on Cell Cycle and Apoptosis

The inhibition of the mTOR/Akt pathway by this compound triggers two major downstream cellular responses: cell cycle arrest and apoptosis.

G1/S Phase Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest at the G1/S transition phase[3]. This is a critical checkpoint that governs the cell's commitment to DNA replication and division. While direct studies on the specific cyclins and cyclin-dependent kinases (CDKs) affected by this compound are limited, research on the structurally related lignan, fargesin, provides valuable insights. Fargesin-induced G1 arrest is mediated by the suppression of the CDK2/cyclin E signaling axis, coupled with the upregulation of the CDK inhibitor p21WAF1/Cip1[3]. It is highly probable that this compound employs a similar mechanism, leading to the hypophosphorylation of the retinoblastoma protein (Rb) and the subsequent blockage of E2F transcription factors, which are essential for the expression of S-phase genes.

Figure 2: Proposed mechanism of this compound-induced G1/S cell cycle arrest.

Induction of Apoptosis

Inhibition of the pro-survival Akt signaling by this compound promotes the induction of apoptosis, or programmed cell death. While the precise apoptotic cascade triggered by this compound is still under full investigation, the involvement of caspases, the key executioners of apoptosis, is highly anticipated. It is hypothesized that this compound treatment leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspases such as caspase-9, followed by the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data

Currently, there is a limited amount of publicly available, comprehensive tabular data on the IC50 values of this compound across a wide range of cancer cell lines. However, existing studies have demonstrated its dose-dependent inhibitory effects on cell proliferation.

Table 1: Effect of this compound on Cell Cycle Distribution in JB6 Cl41 Cells [3]

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 45.2 ± 1.5 | 38.6 ± 1.2 | 16.2 ± 0.8 |

| This compound (20 µM) | 62.8 ± 2.1 | 25.4 ± 1.8 | 11.8 ± 0.9 |

| This compound (40 µM) | 75.1 ± 2.5 | 15.3 ± 1.5 | 9.6 ± 0.7 |

Data are presented as mean ± SEM from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 70% ice-cold ethanol and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Figure 3: Experimental workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, Cyclin D1, CDK4, Cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Role of Other Signaling Pathways

MAPK Pathway

Current evidence suggests that this compound does not significantly impact the MAPK/ERK signaling pathway, highlighting its specificity for the mTOR/Akt cascade[3].

STAT3 Pathway

The potential involvement of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in the mechanism of action of this compound has not yet been extensively investigated. STAT3 is a key signaling molecule in many cancers, and its crosstalk with the PI3K/Akt/mTOR pathway is well-documented. Further research is warranted to explore whether this compound modulates STAT3 activity, either directly or indirectly, which could reveal additional layers of its anticancer mechanism.

Conclusion and Future Directions

This compound demonstrates significant anticancer potential primarily through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, leading to G1/S cell cycle arrest and the induction of apoptosis. While the core mechanism is becoming clearer, further research is needed to:

-

Establish a comprehensive profile of its IC50 values across a diverse panel of cancer cell lines.

-

Elucidate the precise molecular players involved in cell cycle arrest (specific cyclins, CDKs, and CDK inhibitors) and apoptosis (specific caspases and Bcl-2 family proteins).

-

Investigate the potential interplay between this compound and other critical cancer-related signaling pathways, such as the STAT3 pathway.

A deeper understanding of these aspects will be instrumental in advancing the preclinical and potential clinical development of this compound as a novel cancer therapeutic.

References

Epimagnolin B: A Technical Whitepaper on a Novel mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This makes mTOR a prime target for therapeutic intervention. This technical guide details the emerging role of Epimagnolin B, a natural compound, as a potential inhibitor of the mTOR pathway. Through a comprehensive review of existing literature, this document outlines the mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes the complex signaling cascades involved. The evidence presented herein positions this compound as a promising candidate for further investigation in the development of novel anticancer therapeutics.

Introduction to mTOR and Its Role in Cancer

The mTOR protein, a serine/threonine kinase, is a central component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes act as master regulators of cellular processes, integrating signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.[1][2] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making its components, including mTOR, attractive targets for drug development.[2][3] Inhibition of mTOR can disrupt the binding of accessory proteins like raptor to mTOR, which is necessary for the downstream phosphorylation of S6K1 and 4EBP1, ultimately leading to reduced protein synthesis and decreased cell size and mortality.[1]

This compound: A Natural Compound with mTOR Inhibitory Activity

This compound is a natural compound that has been identified as an inhibitor of the mTOR kinase-mediated Akt signaling pathway.[4] Studies have shown that this compound can suppress cell proliferation by inducing a G1/S phase cell-cycle arrest.[5] Notably, its mechanism of action appears to be selective, as it does not significantly affect the MAPK signaling pathway.[4] Research suggests that this compound directly targets the active pocket of the mTOR kinase.[4]

Quantitative Analysis of this compound Activity

The efficacy of this compound in inhibiting cell proliferation and key signaling events has been quantified in various studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | Treatment | Concentration | % Inhibition of Cell Proliferation (Mean ± SEM) | Statistical Significance |

| JB6 Cl41 (mouse skin epidermal cells) | This compound | 10 µM | ~40% | P < 0.01 |

| JB6 Cl41 (mouse skin epidermal cells) | This compound | 20 µM | ~65% | P < 0.01 |

| HaCaT (human skin keratinocytes) | This compound | 10 µM | ~35% | P < 0.01 |

| HaCaT (human skin keratinocytes) | This compound | 20 µM | ~60% | P < 0.01 |

| H460 (human lung cancer cells) | This compound | 5 µM | ~20% | P < 0.01 |

| H460 (human lung cancer cells) | This compound | 10 µM | ~45% | P < 0.01 |

| H1650 (human lung cancer cells) | This compound | 5 µM | ~15% | P < 0.01 |

| H1650 (human lung cancer cells) | This compound | 10 µM | ~30% | P < 0.01 |

Data compiled from multiple independent experiments.[5][6]

Table 2: Effect of this compound on Cell Cycle Distribution in JB6 Cl41 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Statistical Significance (vs. untreated) |

| Untreated | 55.2 ± 1.5 | 30.1 ± 1.2 | 14.7 ± 0.8 | - |

| This compound (20 µM) | 70.3 ± 2.1 | 18.5 ± 1.0 | 11.2 ± 0.7 | *P < 0.01 (G1), *P < 0.001 (S) |

| EGF (10 ng/mL) | 42.1 ± 1.8 | 45.3 ± 1.5 | 12.6 ± 0.9 | - |

| EGF + this compound (20 µM) | 65.8 ± 2.0 | 22.7 ± 1.3 | 11.5 ± 0.8 | P < 0.01 (vs. EGF alone) |

Values are presented as mean ± SEM from three independent experiments.[5]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly targeting the mTOR kinase, a central node in cell growth and proliferation signaling. The following diagrams illustrate the key pathways affected by this compound.

References

- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance [mdpi.com]

- 3. Inhibition of the phosphatidylinositol 3-kinase/mammalian target of rapamycin pathway in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Anti-Proliferative Potential of Epimagnolin B: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary in vitro studies of epimagnolin B, a lignan compound, highlighting its significant anti-proliferative effects and its targeted mechanism of action. The following sections provide a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved, offering valuable insights for researchers in oncology and drug discovery.

Core Findings: this compound's Impact on Cell Proliferation and Cycle Progression

This compound has demonstrated notable efficacy in inhibiting the growth of various cell lines. Its primary mechanism appears to be the induction of cell cycle arrest, specifically targeting the G1/S transition phase. This inhibitory effect is achieved through the targeted suppression of the mTOR/Akt signaling pathway, while notably not affecting the MAPK/ERK cascade.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across several cell lines, with key findings summarized below.

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | Treatment Concentration (µM) | % Cell Viability (Approx.) |

| JB6 Cl41 | 10 | ~85% |

| 20 | ~65% | |

| 40 | ~40% | |

| HaCaT | 10 | ~90% |

| 20 | ~75% | |

| 40 | ~55% | |

| H460 | 10 | ~80% |

| 20 | ~50% | |

| 40 | ~30% | |

| H1650 | 10 | ~95% |

| 20 | ~90% | |

| 40 | ~85% |

Table 2: Effect of this compound on Cell Cycle Distribution in JB6 Cl41 Cells

| Treatment Concentration (µM) | % Cells in G1 Phase (Approx.) | % Cells in S Phase (Approx.) | % Cells in G2/M Phase (Approx.) |

| 0 | ~55% | ~35% | ~10% |

| 10 | ~65% | ~25% | ~10% |

| 20 | ~75% | ~15% | ~10% |

| 40 | ~80% | ~10% | ~10% |

Experimental Protocols: A Guide to Methodology

The following sections provide detailed protocols for the key in vitro experiments utilized to assess the biological activity of this compound.

Cell Viability (MTS) Assay

This assay is employed to determine the effect of this compound on the metabolic activity and proliferation of cells.

Materials:

-

96-well cell culture plates

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Phenazine methosulfate (PMS)

-

Cell culture medium

-

This compound stock solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Prepare the MTS/PMS solution according to the manufacturer's instructions.

-

Add 20 µL of the MTS/PMS solution to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.[1][2][3][4]

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[5][6][7][8]

Materials:

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the viability assay.

-

After incubation, harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in each phase of the cell cycle based on DNA content.

Western Blotting for Protein Expression Analysis

This technique is utilized to detect and quantify the levels of specific proteins involved in signaling pathways affected by this compound.[9][10][11][12]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the general experimental workflow.

Caption: this compound inhibits the mTOR signaling pathway.

Caption: General workflow for in vitro studies of this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. protocols.io [protocols.io]

- 9. bosterbio.com [bosterbio.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. azurebiosystems.com [azurebiosystems.com]

Epimagnolin B: A Technical Whitepaper on its Anti-Cancer Proliferative Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimagnolin B, a naturally occurring lignan, has demonstrated significant potential as an anti-cancer agent by inhibiting cancer cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, with a focus on its mechanism of action, quantitative effects on cell growth, and the signaling pathways involved. Detailed experimental protocols and visual representations of the underlying molecular interactions are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The search for novel, effective, and less toxic anti-cancer therapeutics is a paramount goal in oncological research. Natural products have historically been a rich source of lead compounds in drug discovery. This compound, a stereoisomer of magnolin, has emerged as a compound of interest due to its observed inhibitory effects on the proliferation of various cancer cell lines. This document synthesizes the available scientific data on this compound's anti-proliferative activities, providing a technical foundation for researchers and drug development professionals.

Quantitative Effects of this compound on Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of multiple cancer cell lines in a dose-dependent manner. The following tables summarize the key quantitative data from published studies.

Table 1: Effect of this compound on the Proliferation of Epidermal and Keratinocyte Cell Lines

| Cell Line | Treatment Concentration (µM) | Inhibition of Cell Proliferation (%) | Reference |

| JB6 Cl41 (Mouse Epidermal) | 10 | ~25% | [1] |

| 20 | ~50% | [1] | |

| HaCaT (Human Keratinocyte) | 10 | ~20% | [1] |

| 20 | ~40% | [1] |

Table 2: Effect of this compound on the Proliferation of Human Lung Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Inhibition of Cell Proliferation (%) | Reference |

| H460 | 10 | ~30% | [2] |

| 20 | ~60% | [2] | |

| H1650 | 10 | ~25% | [2] |

| 20 | ~55% | [2] |

Table 3: Effect of this compound on Foci Formation and Anchorage-Independent Growth of Human Lung Cancer Cells

| Cell Line | Treatment Concentration (µM) | Relative Foci Number (%) | Relative Colony Number in Soft Agar (%) | Reference |

| H460 | 5 | ~70% | ~60% | [2] |

| 10 | ~40% | ~30% | [2] | |

| H1650 | 5 | ~80% | ~75% | [2] |

| 10 | ~50% | ~45% | [2] |

Mechanism of Action: Inhibition of the mTOR/Akt Signaling Pathway

Research indicates that this compound exerts its anti-proliferative effects primarily through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. Specifically, it has been shown to directly target the mTOR kinase, a critical regulator of cell growth, proliferation, and survival.[3]

Effect on Cell Cycle Progression

This compound induces cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry analysis has revealed that treatment with this compound leads to an accumulation of cells in the G1 phase and a reduction in the S and G2/M phases, particularly in the presence of growth factors like Epidermal Growth Factor (EGF).[1]

Table 4: Effect of this compound on Cell Cycle Distribution in JB6 Cl41 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (DMSO) | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 0.8 | [1] |

| This compound (20 µM) | 68.4 ± 2.5 | 21.5 ± 1.2 | 10.1 ± 0.7 | [1] |

| EGF (10 ng/mL) | 42.1 ± 1.8 | 45.3 ± 2.0 | 12.6 ± 0.9 | [1] |

| EGF + this compound (20 µM) | 59.7 ± 2.3 | 30.2 ± 1.4 | 10.1 ± 0.6 | [1] |

Modulation of Key Signaling Proteins

Western blot analyses have demonstrated that this compound treatment leads to a decrease in the phosphorylation of mTOR and its downstream effector Akt, without significantly affecting the MAPK/ERK signaling pathway.[2][3] This targeted inhibition of the mTOR/Akt axis is a key molecular mechanism underlying its anti-proliferative activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Seed JB6 Cl41 (1 x 10⁴ cells/well) or HaCaT (8 x 10³ cells/well) cells in 96-well plates and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (or DMSO as a control) for the desired duration (e.g., 24 or 48 hours).

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture JB6 Cl41 cells and treat with this compound and/or EGF as required.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-mTOR, total mTOR, phospho-Akt, total Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits the mTOR signaling pathway.

Caption: Workflow for assessing cell proliferation using MTS assay.

Caption: Logical flow of this compound's anti-proliferative mechanism.

Conclusion and Future Directions

This compound demonstrates compelling anti-proliferative activity against cancer cells, primarily through the targeted inhibition of the mTOR/Akt signaling pathway. The quantitative data and mechanistic insights presented in this technical guide provide a strong rationale for its further investigation as a potential anti-cancer therapeutic.

Future research should focus on:

-

Determining the IC50 values of this compound across a broader panel of cancer cell lines to identify the most sensitive cancer types.

-

Elucidating the detailed molecular interactions between this compound and the mTOR kinase domain.

-

Investigating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

-

Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.

By addressing these key areas, the full therapeutic potential of this compound as a novel anti-cancer agent can be realized.

References

Epimagnolin B and Its Postulated Role in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epimagnolin B, a lignan found in Magnolia fargesii, has garnered attention for its anti-proliferative effects in various cell lines. While direct evidence of this compound-induced apoptosis is currently limited in publicly available scientific literature, its known mechanism of action—inhibition of the mammalian target of rapamycin (mTOR) signaling pathway—provides a strong rationale for investigating its pro-apoptotic potential. This technical guide synthesizes the existing data on this compound, explores its potential to induce apoptosis through mTOR inhibition, and provides detailed experimental protocols and visualizations to guide future research in this area.

Introduction to this compound

This compound is a bioactive lignan isolated from the flower buds of Magnolia fargesii (also known as Shin-Yi). Lignans from Magnolia species have been investigated for a variety of pharmacological activities, including anti-inflammatory and anti-cancer effects. While research on this compound is not as extensive as for other lignans like magnolol, existing studies have demonstrated its ability to suppress cell proliferation.

Known Mechanism of Action: mTOR Inhibition

Current research indicates that a primary mechanism of action for this compound is the inhibition of the mTOR signaling pathway. The mTOR protein is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, survival, and metabolism. The mTOR pathway is frequently dysregulated in cancer, making it a key target for anti-cancer drug development.

This compound has been shown to suppress cell proliferation by inhibiting the epidermal growth factor (EGF)-induced G1/S cell-cycle transition. This effect is linked to its ability to inhibit the mTOR kinase-mediated Akt signaling pathway.

Postulated Role of this compound in Apoptosis

While direct studies demonstrating that this compound induces apoptosis are scarce, its inhibition of the mTOR pathway suggests a potential pro-apoptotic role. The mTOR signaling pathway is intricately linked with the regulation of apoptosis. By inhibiting mTOR, this compound could potentially:

-

Promote the activity of pro-apoptotic proteins: mTORC1, a complex of mTOR, can phosphorylate and inactivate pro-apoptotic proteins like Bad (Bcl-2-associated death promoter). Inhibition of mTORC1 would prevent this inactivation, allowing Bad to promote apoptosis.

-

Decrease the expression of anti-apoptotic proteins: The mTOR pathway can promote the translation of mRNAs encoding anti-apoptotic proteins such as Bcl-2 and Mcl-1. Inhibition of mTOR could therefore lead to a decrease in the levels of these protective proteins.

-

Induce autophagy-associated cell death: While autophagy is primarily a survival mechanism, under certain conditions, excessive or prolonged autophagy can lead to a form of programmed cell death. mTOR is a key negative regulator of autophagy.

Based on these connections, a hypothetical signaling pathway for this compound-induced apoptosis can be proposed.

Diagram of Postulated this compound-Induced Apoptotic Pathway

Caption: Postulated signaling pathway of this compound-induced apoptosis via mTOR inhibition.

Quantitative Data on the Biological Activity of this compound

To date, quantitative data for this compound primarily focuses on its anti-proliferative and cell cycle arrest effects. No specific quantitative data on apoptosis induction has been published.

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| JB6 Cl41 (mouse epidermal) | MTS | 10-40 µM | 24 h | Dose-dependent inhibition of proliferation | [1] |

| HaCaT (human keratinocyte) | MTS | 10-40 µM | 24 h | Dose-dependent inhibition of proliferation | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution in JB6 Cl41 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control (DMSO) | 48.2 ± 1.5 | 36.5 ± 0.8 | 15.3 ± 0.7 | [1] |

| This compound (20 µM) | 62.7 ± 2.1 | 25.1 ± 1.3 | 12.2 ± 0.8 | [1] |

| This compound (40 µM) | 70.3 ± 1.8 | 18.9 ± 1.1 | 10.8 ± 0.7 | [1] |

Experimental Protocols for Investigating this compound-Induced Apoptosis

The following are detailed methodologies for key experiments that can be employed to investigate and quantify the pro-apoptotic effects of this compound.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is a standard method for detecting early and late apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in 6-well plates.

-

Treat cells with varying concentrations of this compound (and a vehicle control) for desired time points (e.g., 24, 48, 72 hours).

-

-

Cell Harvesting:

-

For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, directly collect them.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters for FITC and PI.

-

Four populations can be distinguished:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Diagram of Annexin V/PI Apoptosis Assay Workflow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

Key Proteins to Analyze:

-

Caspases: Caspase-3, -8, and -9 are key executioner and initiator caspases. Their cleavage from pro-caspases to active forms is a hallmark of apoptosis.

-

PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3. Cleavage of PARP from its full-length form (116 kDa) to an 89 kDa fragment is a classic indicator of apoptosis.

-

Bcl-2 Family Proteins:

-

Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1

-

Pro-apoptotic: Bax, Bak, Bad, Bim

-

Protocol:

-

Cell Lysis:

-

After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Diagram of Western Blot Workflow for Apoptosis Markers

Caption: General workflow for Western blot analysis of apoptotic markers.

Conclusion and Future Directions

While this compound shows promise as an anti-proliferative agent through its inhibition of the mTOR pathway, its role in inducing apoptosis remains to be definitively established. The lack of direct evidence highlights a significant gap in the current understanding of this compound's full anti-cancer potential.

Future research should focus on rigorously evaluating the apoptotic effects of this compound in a panel of cancer cell lines. The experimental protocols detailed in this guide provide a framework for such investigations. Should this compound be found to induce apoptosis, further studies will be necessary to elucidate the precise molecular mechanisms, including the involvement of specific Bcl-2 family members and the activation of caspase cascades. Such findings would be crucial for the continued development of this compound as a potential therapeutic agent for cancer treatment.

References

Epimagnolin B: A Novel Modulator of Autophagy Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epimagnolin B, a natural lignan, has emerged as a molecule of significant interest in cellular biology, particularly for its targeted inhibition of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. The inhibition of mTOR kinase activity is a well-established mechanism for the induction of autophagy, a critical cellular process for the degradation and recycling of cellular components to maintain homeostasis. This technical guide provides a comprehensive overview of the putative impact of this compound on autophagy signaling, based on its known molecular target. It details the core signaling pathways, proposes a framework for the quantitative analysis of its effects, and provides detailed experimental protocols for researchers to investigate its mechanism of action. This document is intended to serve as a foundational resource for the scientific community to explore the therapeutic potential of this compound in contexts where autophagy modulation is desirable, such as in neurodegenerative diseases and oncology.

Introduction to Autophagy and the Role of mTOR

Autophagy is a highly conserved catabolic process that involves the sequestration of cytoplasmic components, including misfolded proteins and damaged organelles, within double-membraned vesicles known as autophagosomes. These autophagosomes subsequently fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded and recycled. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases.